2-Chloro-4-(4-nitrophenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H7ClN2O3 It is a derivative of pyridine, substituted with a chlorine atom at the 2-position and a 4-nitrophenoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-nitrophenoxy)pyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with 4-nitrophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Chloropyridine+4-NitrophenolK2CO3,DMF,Heatthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-Chloro-4-(4-aminophenoxy)pyridine.
Oxidation: Formation of oxidized phenoxy derivatives.
Scientific Research Applications
2-Chloro-4-(4-nitrophenoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Similar structure but lacks the phenoxy group.
4-Nitrophenol: Contains the nitro group but lacks the pyridine ring.
2-Chloro-4-(3-nitrophenoxy)pyridine: Similar structure with a different position of the nitro group on the phenoxy ring.
Uniqueness
2-Chloro-4-(4-nitrophenoxy)pyridine is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H7ClN2O3 |
---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
2-chloro-4-(4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C11H7ClN2O3/c12-11-7-10(5-6-13-11)17-9-3-1-8(2-4-9)14(15)16/h1-7H |
InChI Key |
VLUCGUODHCLXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.